2h-1,6-Methanofuro[2,3-d]pyrimidine
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Overview
Description
2H-1,6-Methanofuro[2,3-d]pyrimidine is a heterocyclic compound that features a fused ring system combining furan and pyrimidine structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,6-Methanofuro[2,3-d]pyrimidine typically involves the condensation of suitable precursors under specific reaction conditions. One common method includes the cyclization of a furan derivative with a pyrimidine precursor in the presence of a catalyst. The reaction is often carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2H-1,6-Methanofuro[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2H-1,6-Methanofuro[2,3-d]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2H-1,6-Methanofuro[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit kinases or other enzymes involved in cell signaling, leading to altered cellular functions and potential therapeutic effects .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with a similar fused ring system.
Thieno[2,3-d]pyrimidine: Contains a thiophene ring fused with a pyrimidine ring.
Pyrrolo[2,3-d]pyrimidine: Features a pyrrole ring fused with a pyrimidine ring .
Uniqueness: 2H-1,6-Methanofuro[2,3-d]pyrimidine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its furan-pyrimidine fusion offers unique reactivity and potential for diverse applications in medicinal chemistry and material science .
Properties
CAS No. |
91771-97-0 |
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Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
9-oxa-3,5-diazatricyclo[5.2.1.03,8]deca-1(10),5,7-triene |
InChI |
InChI=1S/C7H6N2O/c1-5-2-8-4-9-3-6(1)10-7(5)9/h1-2H,3-4H2 |
InChI Key |
YXSDZHPAAUZLDG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C(N1CN=C3)O2 |
Origin of Product |
United States |
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